molecular formula C19H19N5O2S2 B2785707 N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide CAS No. 946289-91-4

N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No. B2785707
M. Wt: 413.51
InChI Key: QCJINDBZRJFRLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is an organic compound with the molecular formula C18H17N3OS2 .

  • It contains a benzyl group, a ureido group, and a thiadiazole ring in its structure.





  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific details about the synthesis of this compound in the available sources.





  • Molecular Structure Analysis



    • The molecular structure of N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide consists of a benzyl group attached to a thiadiazole ring via a ureido linker.





  • Chemical Reactions Analysis



    • Without specific information on reactions involving this compound, I cannot provide detailed chemical reactions.





  • Physical And Chemical Properties Analysis



    • The physical and chemical properties of N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide are not explicitly reported in the sources.




  • Safety And Hazards



    • No specific safety information is available for this compound.

    • As with any chemical, proper handling, storage, and disposal precautions should be followed.




  • Future Directions



    • Further research is needed to explore the pharmacological potential and applications of this compound.

    • Investigating its biological activity, potential targets, and therapeutic uses could be a valuable direction for future studies.




    properties

    IUPAC Name

    N-benzyl-2-[[5-[(4-methylphenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H19N5O2S2/c1-13-7-9-15(10-8-13)21-17(26)22-18-23-24-19(28-18)27-12-16(25)20-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,20,25)(H2,21,22,23,26)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QCJINDBZRJFRLP-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CC=C3
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H19N5O2S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    413.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    N-benzyl-2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

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